molecular formula C16H14ClNO2 B13355073 3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide

3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide

Cat. No.: B13355073
M. Wt: 287.74 g/mol
InChI Key: TYVGSWWYJUQFHM-JXMROGBWSA-N
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Description

3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide is an organic compound with the molecular formula C16H14ClNO2 It is characterized by the presence of a chlorobenzyl group attached to an oxyphenyl acrylamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxyphenylacrylamide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • 3-{3-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid

Uniqueness

3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

(E)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C16H14ClNO2/c17-14-8-5-12(6-9-14)11-20-15-4-2-1-3-13(15)7-10-16(18)19/h1-10H,11H2,(H2,18,19)/b10-7+

InChI Key

TYVGSWWYJUQFHM-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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